4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine
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Overview
Description
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that contains a triazole ring, a pyrimidine ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine derivative.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a thiol with an epoxide or halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have shown potential as anticancer agents.
1,2,4-Triazole derivatives: These compounds are known for their broad range of biological activities, including antimicrobial and antifungal properties.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their therapeutic potential in various applications.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H12N6S |
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Molecular Weight |
248.31 g/mol |
IUPAC Name |
4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]thiomorpholine |
InChI |
InChI=1S/C10H12N6S/c1-3-17-4-2-15(1)9-5-10(13-7-12-9)16-8-11-6-14-16/h5-8H,1-4H2 |
InChI Key |
CUSZOPKQUNEKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)N3C=NC=N3 |
Origin of Product |
United States |
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